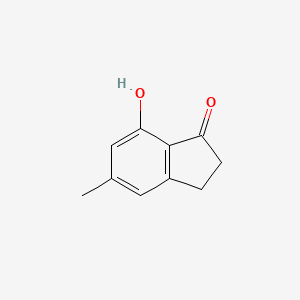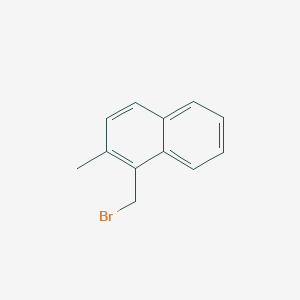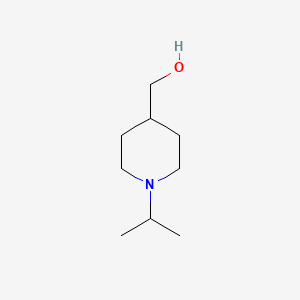
4-Bromo-alpha-chlorobenzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-alpha-chlorobenzaldoxime is a chemical compound with the molecular formula C7H5BrClNO. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a benzaldoxime core. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-alpha-chlorobenzaldoxime typically involves a multi-step reaction process. One common method includes the following steps:
- Reacting 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and ethanol to form 4-bromo-benzaldoxime.
- Chlorination of 4-bromo-benzaldoxime using N-chlorosuccinimide in the presence of pyridine and chloroform or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-alpha-chlorobenzaldoxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzaldoximes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-Bromo-alpha-chlorobenzaldoxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-alpha-chlorobenzaldoxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-benzaldoxime: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-benzaldoxime: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-alpha-fluorobenzaldoxime: Contains a fluorine atom instead of chlorine, leading to different chemical properties.
Uniqueness: 4-Bromo-alpha-chlorobenzaldoxime is unique due to the presence of both bromine and chlorine atoms, which provide it with distinct reactivity and versatility in chemical reactions. This dual halogenation allows for a broader range of applications compared to its mono-halogenated counterparts.
Properties
CAS No. |
29203-58-5 |
|---|---|
Molecular Formula |
C7H5BrClNO |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
(1E)-4-bromo-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+ |
InChI Key |
ZOPFQZFNZNMZEF-JXMROGBWSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)Br |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)








![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)



![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)
